molecular formula C12H11NO4 B2361096 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione CAS No. 29197-16-8

3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione

Cat. No. B2361096
Key on ui cas rn: 29197-16-8
M. Wt: 233.223
InChI Key: YZFGYWARVCXNKL-UHFFFAOYSA-N
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Patent
US06310076B1

Procedure details

A mixture of pentane-2,4-dione (20.0 g, 200 mmol), 4-nitrobenzaldehyde (30.2 g, 200 mmol), piperidine (1.70 g, 20.0 mmol), and HOAc (1.20 g, 20.0 mmol) in 500 mL of isopropanol were heated with a heat gun until a homogeneous solution resulted. The reaction mixture was then stirred at room temperature for 18 hours. The precipitated solids were filtered, sequentially washed with isopropanol and ether, and air dried to give 28.3 g of the title compound. The filtrate also yielded 5.10 g of 3-(4-nitrophenyl)methylenopentane-2,4-dione for a combined yield of 72%: mp 90-91° C. The product was used in the next step after spectral characterization.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].[N+:8]([C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1)([O-:10])=[O:9].N1CCCCC1.CC(O)=O>C(O)(C)C>[N+:8]([C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[C:3]([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])=[CH:13][CH:12]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
30.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
1.7 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1.2 g
Type
reactant
Smiles
CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated with a heat gun until a homogeneous solution
CUSTOM
Type
CUSTOM
Details
resulted
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered
WASH
Type
WASH
Details
sequentially washed with isopropanol and ether, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=C(C(C)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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